molecular formula C24H32N2O7 B195483 Indacaterol maleate CAS No. 753498-25-8

Indacaterol maleate

Cat. No. B195483
M. Wt: 508.6 g/mol
InChI Key: IREJFXIHXRZFER-PCBAQXHCSA-N
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Description

Indacaterol maleate is a maleate salt obtained by the reaction of indacaterol with one equivalent of maleic acid . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and has a role as a beta-adrenergic agonist and a bronchodilator agent . It is a long-acting β2-adrenoceptor agonist and bronchodilator with a rapid onset of action .


Synthesis Analysis

The synthesis of Indacaterol maleate involves the reaction of indacaterol with one equivalent of maleic acid . A new method for synthesizing indacaterol involves the use of 5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-base) amine]-1-triethyl siloxy ethyl]-8-(benzyloxy)-2(1H)-quinolone and three hydration tetrabutyl ammonium fluoride in methyl alcohol, with the addition of acetic acid and 5% palladium carbon .


Molecular Structure Analysis

The molecular formula of Indacaterol maleate is C28H32N2O7 . The molecular weight is 508.6 g/mol . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one . The crystal structure of indacaterol hydrogen maleate was optimized with density functional techniques .


Chemical Reactions Analysis

Various analytical methods have been used for the estimation of Indacaterol Maleate. These include Ultraviolet Spectrometric, High-performance liquid chromatography method for qualitative and quantitative estimation of Indacaterol maleate in pharmaceutical formulations and biological fluids .


Physical And Chemical Properties Analysis

Indacaterol maleate has a molecular weight of 508.6 g/mol . The molecular formula is C28H32N2O7 . The IUPAC name is (Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one .

Scientific Research Applications

Lung Function Improvement

Indacaterol maleate, when combined with other agents such as glycopyrronium bromide and mometasone furoate, has shown significant improvements in lung function among asthma patients. Studies demonstrate its efficacy in enhancing trough forced expiratory volume (FEV1) and peak expiratory flow (PEF) rates, indicative of its potential in asthma management (Miller et al., 2020).

Pharmacokinetics and Safety

The pharmacokinetic profile of indacaterol maleate has been extensively studied. It exhibits comparable systemic exposure to its acetate form, suggesting its efficient absorption and processing in the body. Furthermore, its safety profile has been confirmed, showing good tolerability in asthma patients (Miller et al., 2019).

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

Indacaterol maleate is significantly effective in the treatment of COPD. It's been noted for its sustained benefits over 6-12 months in both bronchodilation and patient-reported outcomes, highlighting its role in long-term COPD management (Tashkin, 2010).

Real-world Effectiveness

Real-life studies in Japanese patients with COPD have shown that indacaterol maleate is not only effective in controlled clinical settings but also in day-to-day practice. This includes improvements in lung function parameters such as FVC, FEV1, and %FEV1 following treatment (Taniguchi et al., 2021).

Inhaler Device Performance

The effectiveness of indacaterol maleate also extends to its delivery mechanism. The Onbrez® Breezhaler® device, a single-dose dry powder inhaler developed for indacaterol maleate, ensures efficient drug delivery and patient compliance (Young et al., 2014).

Safety And Hazards

When handling Indacaterol maleate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Future Directions

The use of all medication in pregnancy should be avoided whenever possible, particularly in the first trimester . Appropriate pre-defined withdrawal criteria should be described for patients who may require withdrawal during the washout period due to COPD exacerbation or inability to tolerate withdrawal of baseline therapy .

properties

IUPAC Name

(Z)-but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREJFXIHXRZFER-PCBAQXHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indacaterol maleate

CAS RN

753498-25-8
Record name Indacaterol maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=753498-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indacaterol maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0753498258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDACATEROL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JEC1ITX7R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
DP Tashkin - Expert Opinion on Pharmacotherapy, 2010 - Taylor & Francis
… Indacaterol maleate has been developed as a new once-daily inhaled β 2 -selective agonist… Indacaterol maleate, a new, once-daily LABA, falls into this category by virtue of its 24-h …
Number of citations: 22 www.tandfonline.com
D Miller, S Vaidya, J Jauernig, B Ethell, K Wagner… - Respiratory …, 2020 - Springer
… Indacaterol maleate delivered with the Breezhaler® inhalation device is a long-acting β 2 -… function, pharmacokinetics (PK) and safety of indacaterol maleate 150 μg once daily (od) and …
Number of citations: 6 link.springer.com
E Kerwin, GT Ferguson, S Sanjar, T Goodin, A Yadao… - Lung, 2017 - Springer
Purpose To compare the efficacy and safety of two long-acting dual bronchodilator combinations: indacaterol/glycopyrrolate (IND/GLY) versus umeclidinium/vilanterol (UMEC/VI). …
Number of citations: 47 link.springer.com
A Prakash, KS Babu, JB Morjaria - International Journal of Chronic …, 2015 - Taylor & Francis
… A combination of glycopyrronium bromide with indacaterol maleate (QVA149) has recently been approved as a once-daily maintenance therapy in adult patients with COPD. Phase III …
Number of citations: 20 www.tandfonline.com
RW Beasley, JF Donohue, R Mehta, HS Nelson… - BMJ open, 2015 - bmjopen.bmj.com
Objective To investigate the safety and efficacy of QMF149, a once-daily, fixed-dose combination of the long-acting β 2 -agonist (LABA) indacaterol maleate and inhaled corticosteroid (…
Number of citations: 28 bmjopen.bmj.com
D Miller, J Jauernig, S Vaidya, B Ethell, K Wagner… - Eur Respir …, 2019 - soseiheptares.com
… furoate (a LABA/LAMA/ICS) combination for asthma, the acetate salt of indacaterol was used instead of the maleate salt • The aim of the study is to compare indacaterol maleate 150 µg …
Number of citations: 2 www.soseiheptares.com
T Taniguchi, D Wang, H Yoshisue, M Nagasaki… - Internal …, 2021 - jstage.jst.go.jp
… efficacy of indacaterol maleate in a real-life setting is limited. The objective of this post-marketing surveillance was to evaluate the real-life safety and efficacy of indacaterol maleate in …
Number of citations: 1 www.jstage.jst.go.jp
S Zayed, F Belal - Chemistry Central Journal, 2017 - bmcchem.biomedcentral.com
… A combination of indacaterol maleate with glycopyrronium … determination of indacaterol maleate and glycopyrronium … of 1–44 µg/mL for indacaterol maleate and 0.5–20 µg/mL for …
Number of citations: 12 bmcchem.biomedcentral.com
C Zou, Q Yang, S Yang, X Zhang, X Yang… - Pulmonary …, 2020 - Elsevier
… Pharmacokinetic parameters of inhaled indacaterol maleate 150 μg under charcoal-block and non-block conditions for test formulation (T) and reference formulation (R). …
Number of citations: 5 www.sciencedirect.com
RA CD&MA - classic.clinicaltrials.gov
1.1 Background Chronic Obstructive Pulmonary Disease (COPD) is a disease of the lungs characterized by airflow limitation which is not fully reversible, and associated with an …
Number of citations: 0 classic.clinicaltrials.gov

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